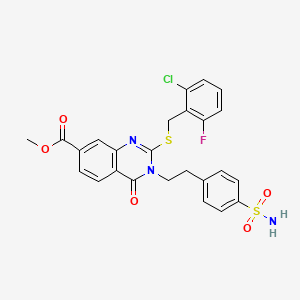

Methyl 2-((2-chloro-6-fluorobenzyl)thio)-4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazoline-7-carboxylate

Description

Methyl 2-((2-chloro-6-fluorobenzyl)thio)-4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a complex substitution pattern. Its structure includes a 3,4-dihydroquinazoline-4-one core modified with a 2-chloro-6-fluorobenzylthio group at position 2, a 4-sulfamoylphenethyl substituent at position 3, and a methyl ester at position 5. The compound’s design integrates multiple pharmacophoric elements:

- Sulfamoyl group: Known for enhancing solubility and bioactivity in sulfonamide-based drugs.

- Fluoro and chloro substituents: Improve metabolic stability and ligand-receptor interactions.

- Thioether linkage: Influences redox properties and binding affinity.

Properties

IUPAC Name |

methyl 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClFN3O5S2/c1-35-24(32)16-7-10-18-22(13-16)29-25(36-14-19-20(26)3-2-4-21(19)27)30(23(18)31)12-11-15-5-8-17(9-6-15)37(28,33)34/h2-10,13H,11-12,14H2,1H3,(H2,28,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQWMJMKIOVNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CCC4=CC=C(C=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClFN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Heterocycle Differences: The 3,4-dihydroquinazoline-4-one core in the target compound differs from triazines (in sulfonylureas) and triazoles (in ). Quinazolines are less common in agrochemicals but prevalent in kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent therapeutic applications . Quinolines (e.g., Compound 7f) share a fused aromatic system but lack the dihydroquinazoline’s reduced ring, impacting conformational flexibility .

Substituent-Driven Bioactivity :

- The 2-chloro-6-fluorobenzylthio group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the 2,4-difluorophenyl groups in triazole derivatives (). This may enhance target selectivity but reduce solubility .

- The 4-sulfamoylphenethyl substituent parallels sulfonamide groups in sulfonylurea herbicides (e.g., metsulfuron-methyl), which are critical for binding ALS enzymes. However, the phenethyl linker in the target compound could alter binding kinetics .

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step functionalization of the quinazoline core, akin to the sequential alkylation and cyclization steps seen in triazole-thione synthesis (). However, the incorporation of a sulfamoyl group requires specialized sulfonylation conditions .

Electronic and Tautomeric Considerations

- Isoelectronicity vs. Isovalency: highlights that compounds with similar electronic configurations but divergent geometries (e.g., triazoles vs. quinazolines) may exhibit vastly different properties.

- Tautomerism: Unlike triazole-thiones (), the target compound’s 3,4-dihydroquinazoline-4-one structure precludes tautomerism, favoring a stable enone system. This stability may enhance pharmacokinetic profiles but reduce reactivity in biological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.